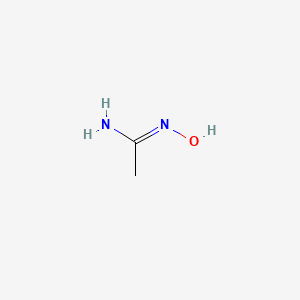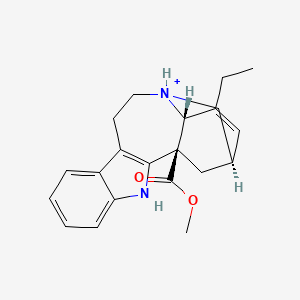
Catharanthine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catharanthine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of catharanthine. Catharanthine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata. It is one of the two precursors that form vinblastine, the other being vindoline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catharanthine can be synthesized through various methods, including biosynthesis in engineered yeast strains. For instance, an engineered Pichia pastoris yeast strain can produce catharanthine using methanol as a carbon feedstock . This method involves the expression of multiple enzymes responsible for the biosynthesis of catharanthine within the yeast cells.
Industrial Production Methods: Industrial production of catharanthine often involves the extraction from Catharanthus roseus. The plant is rich in alkaloids, including catharanthine and vindoline, which are key components in the synthesis of anticancer substances vinblastine and vincristine . The extraction process typically involves the use of solvents to isolate the alkaloids from the plant material.
Chemical Reactions Analysis
Types of Reactions: Catharanthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of more complex compounds such as vinblastine.
Common Reagents and Conditions: Common reagents used in the reactions involving catharanthine include oxidizing agents, reducing agents, and catalysts. For example, the biosynthesis of catharanthine in yeast involves the use of methanol as a carbon feedstock .
Major Products Formed: The major products formed from the reactions involving catharanthine include vinblastine and vincristine, which are potent anticancer drugs .
Scientific Research Applications
Catharanthine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, catharanthine is a component of the anticancer drug vinblastine, which disrupts the cell cycle by interfering with mitotic spindle formation . It also has applications in the study of apoptosis and autophagy in cancer cells . In industry, catharanthine is used in the production of anticancer drugs through biosynthetic methods involving engineered yeast strains .
Mechanism of Action
Catharanthine exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation. It inhibits phosphodiesterase activity and elevates intracellular cyclic adenosine monophosphate levels, which activate adenosine monophosphate-activated protein kinase as a tumor suppressor . Additionally, catharanthine activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin .
Comparison with Similar Compounds
Catharanthine is similar to other terpene indole alkaloids such as vindoline, vinblastine, and vincristine. These compounds share similar biosynthetic pathways and pharmacological activities. catharanthine is unique in its ability to disrupt the cell cycle and induce autophagy . Vindoline, on the other hand, is another precursor of vinblastine and vincristine and is also derived from Catharanthus roseus .
List of Similar Compounds:- Vindoline
- Vinblastine
- Vincristine
Properties
Molecular Formula |
C21H25N2O2+ |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3-aza-13-azoniapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/p+1/t13-,19+,21-/m0/s1 |
InChI Key |
CMKFQVZJOWHHDV-NQZBTDCJSA-O |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC3(C1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


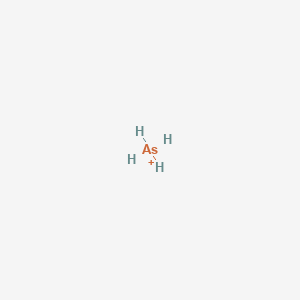
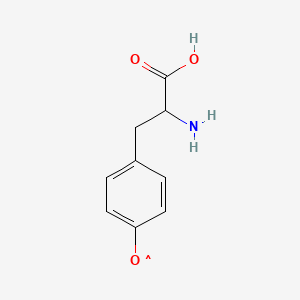
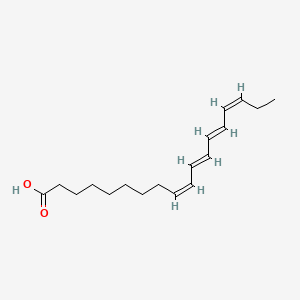

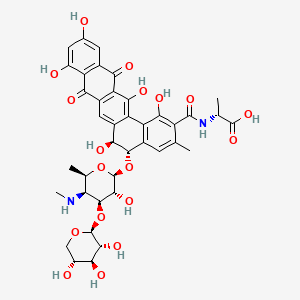

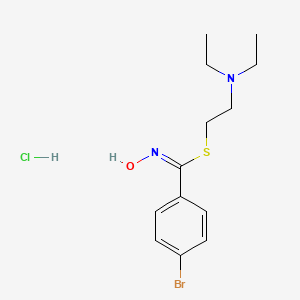
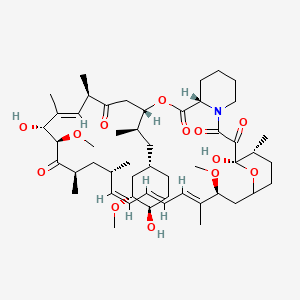
![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
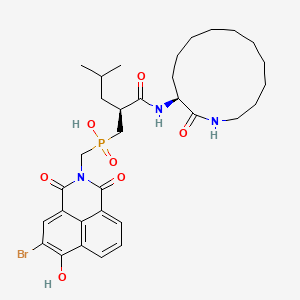
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)
